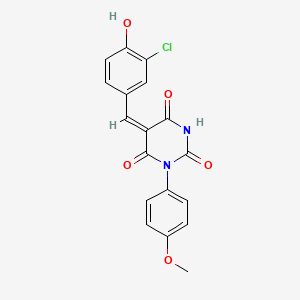![molecular formula C14H16N2O2S B3920211 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3920211.png)
2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide
Overview
Description
2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mechanism of Action
2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways involved in cell growth and survival. 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide has been shown to selectively inhibit CK2 over other kinases, making it a promising therapeutic target.
Biochemical and physiological effects:
The inhibition of CK2 by 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide induces apoptosis and inhibits tumor growth. In neurodegenerative diseases, 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide has been shown to reduce the accumulation of toxic protein aggregates. In viral infections, 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide inhibits viral replication and reduces the production of infectious virions.
Advantages and Limitations for Lab Experiments
2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide also has some limitations. It is not a specific inhibitor of CK2, and can also inhibit other kinases at high concentrations. It can also have off-target effects on other cellular processes, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide. One area of interest is the development of 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide analogs with improved potency and selectivity for CK2. Another area of interest is the investigation of 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide could be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders or metabolic diseases.
Scientific Research Applications
2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in many types of cancer, and its inhibition by 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as well as viral infections, such as HIV and hepatitis C.
properties
IUPAC Name |
2-cyclopropyl-N-(2-methylsulfanylethyl)-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-19-7-6-15-13(17)10-4-5-11-12(8-10)18-14(16-11)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCJHMJLXSGMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=CC2=C(C=C1)N=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920134.png)
![N'-[(3-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3920137.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920149.png)
![4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920156.png)
![N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3920164.png)
![3-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3920169.png)

![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3920173.png)
![N-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B3920180.png)

![3-(3-{[(1H-imidazol-2-ylmethyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B3920204.png)
![4-acetyl-3-hydroxy-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920215.png)
![1-(3-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920217.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3920233.png)